molecular formula C27H26N4O3 B7689681 1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine

1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine

Cat. No.: B7689681
M. Wt: 454.5 g/mol
InChI Key: GNTGACNUHPMKAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a benzoyl group linked to an oxadiazole moiety

Preparation Methods

The synthesis of 1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of an appropriate precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the benzoyl group: The oxadiazole intermediate is then reacted with a benzoyl chloride in the presence of a base to form the benzoyl-substituted oxadiazole.

    Introduction of the piperazine ring: The benzoyl-substituted oxadiazole is then coupled with a piperazine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Benzylation: Finally, the piperazine derivative is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and benzoyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can act as a bioisostere for carboxylic acids or amides, allowing the compound to mimic or inhibit the activity of natural substrates. The benzyl and benzoyl groups can enhance the compound’s binding affinity and selectivity for its targets. The piperazine ring provides additional flexibility and can interact with various binding sites.

Comparison with Similar Compounds

1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-{2-[(3-phenyl-1,2,4-triazol-5-yl)methoxy]benzoyl}piperazine: This compound has a triazole ring instead of an oxadiazole ring, which can affect its chemical reactivity and biological activity.

    1-Benzyl-4-{2-[(3-phenyl-1,2,4-thiadiazol-5-yl)methoxy]benzoyl}piperazine: The presence of a thiadiazole ring can introduce sulfur-containing functional groups, leading to different chemical and biological properties.

    1-Benzyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}morpholine: Replacing the piperazine ring with a morpholine ring can alter the compound’s flexibility and binding interactions.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c32-27(31-17-15-30(16-18-31)19-21-9-3-1-4-10-21)23-13-7-8-14-24(23)33-20-25-28-26(29-34-25)22-11-5-2-6-12-22/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTGACNUHPMKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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